molecular formula C9H14N2O2 B15274865 3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B15274865
M. Wt: 182.22 g/mol
InChI Key: NVJCHQYVUHXORN-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butan-2-yl group and a methyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(Butan-2-yl)-1-methyl-1H-pyrazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins or pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Butan-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 1-position.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the butan-2-yl group.

    3-(Butan-2-yl)-1-methyl-1H-pyrazole: Lacks the carboxylic acid group.

Uniqueness

3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of both the butan-2-yl and methyl groups on the pyrazole ring, along with the carboxylic acid group, allows for diverse chemical reactivity and interactions in various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-butan-2-yl-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-4-6(2)8-7(9(12)13)5-11(3)10-8/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

NVJCHQYVUHXORN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NN(C=C1C(=O)O)C

Origin of Product

United States

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